N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE
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Overview
Description
N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE is an organic compound with the molecular formula C20H26N6 This compound is known for its complex structure, which includes a pteridine ring system and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylamine with pteridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylamine: A precursor in the synthesis of the compound.
Pteridine Derivatives: Compounds with similar ring structures.
Dimethylamino Compounds: Molecules containing the dimethylamino group.
Uniqueness
N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE stands out due to its unique combination of a pteridine ring and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-N-[3-(dimethylamino)propyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-13-5-7-14(8-6-13)22-17-15-16(20-11-10-19-15)23-18(24-17)21-9-4-12-25(2)3/h5-8,10-11H,4,9,12H2,1-3H3,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWLBKFLJGROEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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